1-Thia-4-azaspiro[4.5]decane hydrochloride - 933-41-5

1-Thia-4-azaspiro[4.5]decane hydrochloride

Catalog Number: EVT-417305
CAS Number: 933-41-5
Molecular Formula: C8H16ClNS
Molecular Weight: 193.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclocondensation: A common approach involves the cyclocondensation of cyclohexanone with 2-aminoethanethiol, yielding the parent 1-thia-4-azaspiro[4.5]decane. [] Subsequent reactions with various electrophiles, such as alkyl halides, acyl chlorides, or carboxylic acids, can introduce substituents at the nitrogen atom. [, , , , , , , , , , , , , , , , , , , ]

  • Multicomponent Reactions: One-pot multicomponent reactions have also been employed for the efficient synthesis of diversely substituted 1-thia-4-azaspiro[4.5]decanes. These reactions typically involve the condensation of cyclohexanone, 2-aminoethanethiol, and a third component, such as an aldehyde or an isocyanate. [, ]

  • Iodoaminocyclization: Enantiopure 1-azaspiro[4.5]decanes can be synthesized through iodoaminocyclization of allylaminocyclohexanes. [] This method allows for the control of stereochemistry at the spiro center, providing access to enantiomerically enriched derivatives.

Molecular Structure Analysis

Crystallographic studies on 1-thia-4-azaspiro[4.5]decane derivatives have provided valuable insights into their molecular structure and conformational preferences. [, , , , , , , , , , , , , , , ]

  • Conformation: The cyclohexane ring generally adopts a chair conformation, while the thiazolidine ring exhibits more flexibility, existing in either an envelope or a twist conformation. [, , , , , , , , , , , , , , ]

  • Substituent Effects: The nature and position of substituents on both rings can significantly influence the overall molecular conformation and, consequently, the biological activity of the derivatives. [, , , , , , , , , , ]

  • Intermolecular Interactions: The presence of hydrogen bond donors and acceptors in the molecule, such as the NH group of the thiazolidine ring and the carbonyl group of amide substituents, often leads to the formation of hydrogen bonds in the crystal lattice. These interactions play a crucial role in determining the solid-state packing and potentially influence the physicochemical properties of the compounds. [, , , , , , , , , , , , , , ]

Applications

Anticancer Activity

Several studies have explored the anticancer potential of 1-thia-4-azaspiro[4.5]decane derivatives. For instance, thiazolopyrimidine and 1,3,4-thiadiazole thioglycosides derived from 1-thia-4-azaspiro[4.5]decane displayed moderate to high inhibition activities against human liver hepatocellular carcinoma (HepG-2), human prostate adenocarcinoma (PC-3), and human colorectal carcinoma (HCT116) cell lines. []

Novel imidazo[2,1-b]thiazole derivatives, particularly those incorporating the 3-oxo-1-thia-4-azaspiro[4.5]decane moiety, exhibited significant cytotoxic and apoptotic effects on the glioma C6 cancer cell line. [] These compounds demonstrated potential as focal adhesion kinase (FAK) inhibitors, suggesting their possible use in targeted cancer therapies.

Antiviral Activity

Research has shown that certain 1-thia-4-azaspiro[4.5]decane derivatives act as potent and selective inhibitors of influenza virus fusion. [, , ] Specifically, N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds carrying the 5-chloro-2-methoxybenzamide structure demonstrated significant activity against influenza A/H3N2 virus replication. [] The mechanism of action involves interfering with the viral hemagglutinin-mediated fusion process, preventing viral entry into host cells. [, , ]

Furthermore, a series of 1-thia-4-azaspiro[4.5]decan-3-ones with varying substitutions at C-2 and C-8 were synthesized and evaluated for their anti-coronavirus activity. Notably, compound 8n, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, exhibited potent inhibitory activity against human coronavirus 229E replication. [] These findings highlight the potential of this scaffold for developing novel antiviral agents.

Antitubercular Activity

Derivatives of 1-thia-4-azaspiro[4.5]decane have shown promise as antitubercular agents. Specifically, compound 3e and 4e, synthesized via microwave-assisted Knoevenagel reaction, exhibited significant activity against Mycobacterium tuberculosis. [] Similarly, hybrid spirothiazolidinone derivatives containing the nicotinohydrazide moiety displayed weak but noticeable antitubercular activity. []

Anticonvulsant Activity

Studies have investigated the anticonvulsant properties of N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives. [] These compounds were designed by introducing an aromatic ring to the cyclohexane ring, either as a flexible or rigidified system. Several derivatives exhibited anticonvulsant activity in the maximal electroshock seizure (MES) test, with varying levels of neurotoxicity. Notably, compounds 2c and 2h showed potent anticonvulsant activity with lower neurotoxicity compared to the standard drug, magnesium valproate. []

Muscarinic Receptor Activity

Spirooxazolidine-2,4-dione derivatives, designed as 4-oxa analogues of the muscarinic agonist RS86, were synthesized and evaluated for their cholinergic activity. [] Compound 5a exhibited affinity for cortical M1 receptors and demonstrated antiamnesic effects in scopolamine-treated mice. [] This finding suggests the potential of the 8-azaspiro[4.5]decane skeleton as a template for developing novel muscarinic agonists for treating dementia.

Dopamine Agonist Activity

A series of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, synthesized via alkylation of a pyrrolidine enamine, were evaluated for their dopamine agonist activity. [] While none of the compounds displayed central nervous system activity, the 4-indolylmethyl analogue exhibited potent dopamine agonist activity in the cat cardioaccelerator nerve assay. []

5-HT1A/5-HT2A Receptor Activity

N-[(4-Arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives have been explored for their 5-HT1A and 5-HT2A receptor affinities. [] Modifications to the spacer length and the cycloalkyl ring size significantly influenced the receptor binding profiles. Notably, compounds 14-16, containing an ethylene spacer and a cyclohexane ring, exhibited potent 5-HT1A receptor binding affinities. [] Further in vivo studies revealed that these compounds possessed diverse functional activities at 5-HT1A receptors, suggesting their potential as tools for investigating serotonergic neurotransmission.

AP-1 Inhibition

Small-molecule AP-1 (activator protein-1) inhibitors were designed based on a 3D pharmacophore model derived from a cyclic decapeptide. [] Novel inhibitors incorporating either a 1-thia-4-azaspiro[4.5]decane or a benzophenone scaffold effectively inhibited the DNA-binding and transactivation activities of AP-1. [] These findings demonstrate the utility of the pharmacophore model for discovering novel AP-1 inhibitors and highlight the potential of 1-thia-4-azaspiro[4.5]decane derivatives as lead compounds for further development.

Nonlinear Optical Material

8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) is a new organic nonlinear optical material that has shown promise for second-harmonic generation (SHG). [, ] Single crystals of APDA were successfully grown and exhibited significant SHG efficiency in the 380-450 nm wavelength region when pumped with a Ti-sapphire laser. [] These properties make APDA a promising candidate for applications in optoelectronic devices.

1-Thia-4-azaspiro[4.5]decane

Compound Description: 1-Thia-4-azaspiro[4.5]decane serves as a foundational structure in various studies. Research shows it demonstrates diverse reactivity, including N-alkylation, S-alkylation, and C-alkylation. This compound also acts as a precursor in synthesizing other derivatives, for example, thiazolidinones.

Methyl (R)-4-(o-chlorobenzoyl)-1-thia-4-azaspiro[4.5]decane-3-carboxylate

Compound Description: This compound has been structurally characterized using X-ray crystallography, providing valuable insights into its three-dimensional conformation.

2-(Arylidene)-1-thia-4-azaspiro[4.5]decan-3-ones

Compound Description: This series of compounds, synthesized via Knoevenagel condensation, exhibit promising antibacterial and antitubercular properties. Notably, some derivatives display significant potency against Escherichia coli and Mycobacterium tuberculosis.

N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)pyridine-3-carboxamide derivatives

Compound Description: These hybrid spirothiazolidinone derivatives, designed to incorporate a nicotinohydrazide moiety, were synthesized and evaluated for antiviral and antitubercular activities. Some analogues exhibited specific antiviral activity against the influenza A/H3N2 virus.

Compound Description: A series of these compounds were synthesized and evaluated for activity against human coronavirus and influenza virus. Notably, some compounds demonstrated inhibitory effects against human coronavirus 229E replication, highlighting the potential of this scaffold for antiviral drug development.

N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives

Compound Description: These compounds, designed as influenza virus fusion inhibitors, were synthesized and evaluated for their structure-activity relationship. Some derivatives exhibited potent inhibitory activity against influenza A/H3N2 virus replication and the influenza virus hemagglutinin-mediated fusion process.

N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides

Compound Description: This series of carboxamide derivatives was synthesized and evaluated as potential inhibitors of influenza virus fusion. The research focused on understanding the structure-activity relationship by analyzing the impact of different substituents on their anti-influenza activity.

5-Methyl-N-(3-oxo-1-thia-4-azaspiro(4.5)dec-4-yl)-3-phenyl-1H-indole-2-carboxamide derivatives

Compound Description: These compounds, featuring a 5-methyl-3-phenyl-1H-indole-2-carboxamide moiety linked to the spirocycle, were synthesized and evaluated for antituberculosis and anticancer activity.

8-Ethyl-2-hydroxy-2-methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one

Compound Description: The crystal structure of this compound reveals its three-dimensional arrangement and intermolecular interactions. Specifically, it demonstrates the formation of centrosymmetric dimers through paired O—H⋯N hydrogen bonds.

N-(3-Oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-acetamide hemihydrate

Compound Description: X-ray crystallography elucidated the structure of this compound, revealing intramolecular hydrogen bonds contributing to its stability.

Compound Description: These derivatives, containing either a thiazolidine or a 1-thia-4-azaspiro[4.5]decane core, were investigated for their stereochemical properties. Research revealed stereoselective N-acylation and the presence of cis and trans amide bond conformations in these molecules.

8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one

Compound Description: This derivative's crystal structure has been reported, offering insights into its conformation and intermolecular interactions.

Compound Description: These compounds, incorporating a bispirocyclic system, were synthesized and evaluated for their antimicrobial activity. The research highlights the potential of these compounds as antimicrobial agents.

2-Hydr­oxy-N-(3-oxo-1-thia-4-aza­spiro­[4.5]dec-4-yl)-2,2-diphenyl­acetamide

Compound Description: The crystal structure of this compound has been determined, providing information about its molecular conformation and intermolecular interactions.

4-(Pyrimidin-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one

Compound Description: This compound has been structurally characterized using X-ray crystallography, providing valuable insights into its three-dimensional structure and crystal packing.

2-[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[8-(4-hydroxyphenyl)-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl]acetamide ethanol disolvate

Compound Description: This compound's crystal structure, determined by X-ray crystallography, reveals key structural features and intermolecular interactions.

N-(2,6-Dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-hydroxy-2,2-diphenylacetamide

Compound Description: The crystal structure of this derivative provides detailed information about its conformation and intermolecular interactions, including hydrogen bonding patterns.

rac-2-Hydroxy-2,8-dimethyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one

Compound Description: X-ray crystallography reveals that this compound exists as a racemate in its crystal structure. The molecule exhibits intermolecular hydrogen bonding, leading to dimer formation.

2-[2-(2,6-Dichloroanilino)phenyl]-N-[(2S)-2-methyl-3-oxo-8-phenyl-1-thia-4-azaspiro[4.5]dec-4-yl]acetamide

Compound Description: The crystal structure of this compound has been reported, revealing disorder in the phenyl ring orientation.

5-Fluoro-N-(2-methyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide

Compound Description: The crystal structure of this compound, elucidated by X-ray analysis, provides information on its conformation and intermolecular interactions.

4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one

Compound Description: X-ray crystallography elucidated the three-dimensional structure of this compound, providing insights into its conformation and intermolecular interactions.

4-(1-(substituted phenyl)-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)-1-thia-4-azaspiro-[4.5]-decan-3-one

Compound Description: A series of these oxazine analogs were synthesized and screened for their antimicrobial activity against various bacterial strains, including S. aureus, E. coli, P. aeruginosa, and B. subtilis.

4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane

Compound Description: This compound, synthesized via the reaction of dichloroacetic acid with 1-oxa-4-azaspiro[4.5]decane, has been structurally characterized by X-ray crystallography. ,

3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane

Compound Description: The synthesis of this azaspirocycle was achieved through a route involving prenyl magnesium bromide addition and an iodine-initiated aminocyclization. ,

8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl)]butyl]-8-azaspiro[4.5]decane-7,9-dione

Compound Description: This compound, an analog of the 5-HT1A receptor ligand buspirone, exhibits similar activity profiles to buspirone.

1,3,7,8-Tetra-azaspiro[4.5]decane derivatives

Compound Description: These compounds were synthesized using pyridazine-4,5-dicarboxylic anhydride and various nitrogen 1,3-binucleophiles through a Smiles-type rearrangement.

8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA)

Compound Description: This organic compound, exhibiting nonlinear optical properties, has been investigated for its potential in second-harmonic generation. ,

8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione

Compound Description: This chiral piperidine derivative provides insights into the conformational changes induced by modifications to the piperidine ring.

N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives

Compound Description: This series of compounds were synthesized and evaluated for their affinity for serotonin 5-HT1A and 5-HT2A receptors.

N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4,5]decane-1,3-dione derivatives with aromatic substitutions

Compound Description: This series of compounds, designed with modifications to the cyclohexane ring, were synthesized and evaluated for their anticonvulsant and neurotoxic properties.

Spirooxazolidine-2,4-dione derivatives

Compound Description: These compounds, 4-oxa analogues of the muscarinic agonist RS86, were synthesized and evaluated for their cholinergic activity.

6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes

Compound Description: These compounds, synthesized via alkylation of a pyrrolidine enamine, were evaluated for their potential as dopamine agonists.

(-)-S-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4,5]decane L-tartrate monohydrate (YM796)

Compound Description: This novel muscarinic agonist has demonstrated efficacy in ameliorating learning and memory impairments in various mouse models.

Compound Description: These adamantane-containing derivatives were synthesized and evaluated for their in vitro cytotoxic and apoptotic effects.

8-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione monohydrochloride (Buspirone hydrochloride)

Compound Description: Buspirone hydrochloride, a medication primarily used to treat anxiety disorders, acts as a partial agonist of the 5-HT1A receptor.

Properties

CAS Number

933-41-5

Product Name

1-Thia-4-azaspiro[4.5]decane hydrochloride

IUPAC Name

1-thia-4-azaspiro[4.5]decane;hydrochloride

Molecular Formula

C8H16ClNS

Molecular Weight

193.74 g/mol

InChI

InChI=1S/C8H15NS.ClH/c1-2-4-8(5-3-1)9-6-7-10-8;/h9H,1-7H2;1H

InChI Key

IOASODGEZSLHHY-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)NCCS2.Cl

Canonical SMILES

C1CCC2(CC1)NCCS2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.